

(4-(N-Methylsulfamoyl)phenyl)boronic acid synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-(N-Methylsulfamoyl)phenyl)boronic acid

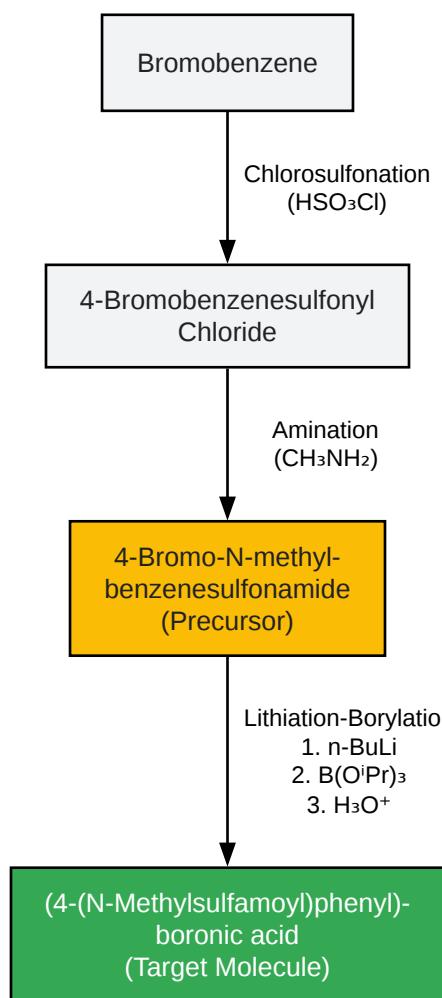
Cat. No.: B1452961

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **(4-(N-Methylsulfamoyl)phenyl)boronic acid**

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of **(4-(N-Methylsulfamoyl)phenyl)boronic acid**, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, self-validating protocols, and authoritative references. The guide details a robust two-part synthetic strategy, commencing with the preparation of the key intermediate, 4-bromo-N-methylbenzenesulfonamide, followed by a cryogenically controlled lithiation-borylation sequence. Furthermore, it addresses the critical aspects of purification and provides a full suite of analytical techniques for structural verification and purity assessment.


Introduction and Strategic Importance

Arylboronic acids and their derivatives are foundational pillars in contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^[1] This carbon-carbon bond-forming reaction offers unparalleled versatility and functional group tolerance, making it a cornerstone of drug discovery programs for constructing complex biaryl structures.

(4-(N-Methylsulfamoyl)phenyl)boronic acid is a particularly valuable reagent. The N-methylsulfamoyl moiety ($-\text{SO}_2\text{NHCH}_3$) serves as a potent hydrogen bond donor and acceptor, often enhancing the pharmacokinetic properties of a drug candidate, such as solubility and cell permeability. Its strategic placement on a boronic acid scaffold allows for its direct incorporation into diverse molecular architectures, making this a high-value intermediate for medicinal chemists. This guide provides a detailed roadmap for its reliable synthesis and rigorous characterization.

Overall Synthetic Strategy

The synthesis is logically approached in two main stages: first, the construction of a suitable aryl halide precursor, and second, the conversion of the C-Br bond to the target C-B(OH)₂ bond.

[Click to download full resolution via product page](#)

Caption: High-level overview of the synthetic pathway.

Part I: Synthesis of 4-Bromo-N-methylbenzenesulfonamide (Precursor)

The synthesis of the aryl bromide precursor is a critical first stage that requires two sequential steps starting from commercially available bromobenzene.

Step 1: Chlorosulfonation of Bromobenzene

This step employs a classic electrophilic aromatic substitution reaction to install the sulfonyl chloride group. The bromine atom is an ortho-, para-director; the para-product is favored due to reduced steric hindrance.

Causality: Chlorosulfonic acid is a highly reactive and potent electrophile, enabling the direct sulfonation of the aromatic ring. The reaction is performed at a controlled temperature to minimize the formation of side products, such as the ortho-isomer and diaryl sulfones.

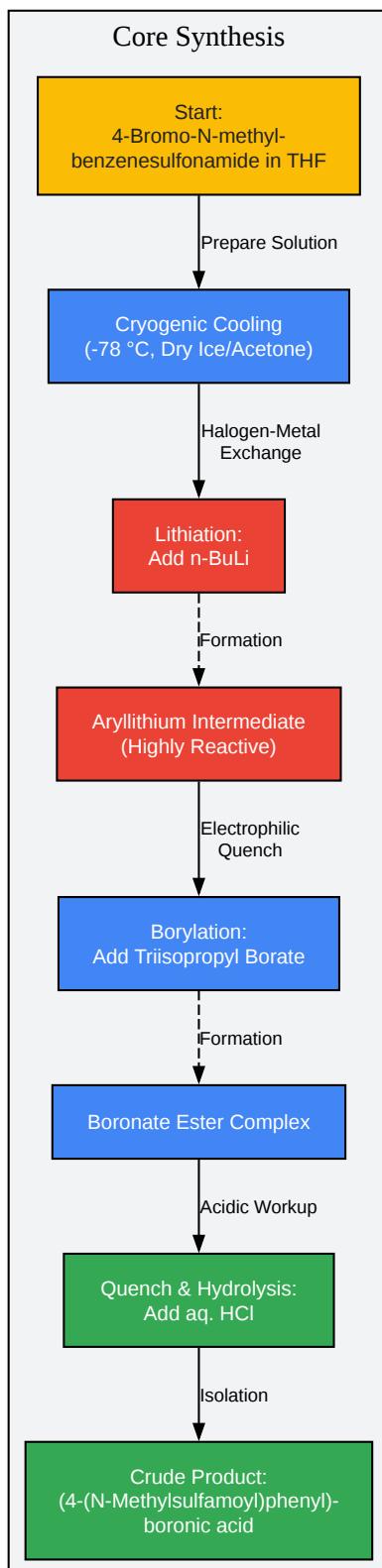
Experimental Protocol:

- In a round-bottom flask equipped with a magnetic stirrer and a gas absorption trap (to neutralize the evolved HCl gas), add chlorosulfonic acid (4.0 eq).
- Cool the flask in an ice-water bath to 0-5 °C.
- Slowly add bromobenzene (1.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.^[2]
- After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until HCl evolution ceases.
- Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
- The white solid product, 4-bromobenzenesulfonyl chloride, will precipitate.

- Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Amination with Methylamine

The highly reactive sulfonyl chloride is then converted to the more stable sulfonamide via nucleophilic substitution with methylamine.


Causality: Methylamine acts as the nucleophile, displacing the chloride on the sulfonyl group. An excess of methylamine or the addition of a non-nucleophilic base (like triethylamine) is often used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the methylamine nucleophile.

Experimental Protocol:

- Dissolve the 4-bromobenzenesulfonyl chloride (1.0 eq) from the previous step in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
- Cool the solution in an ice bath to 0 °C.
- Slowly add a solution of methylamine (2.2 eq, e.g., 40% in water or 2.0 M in THF) dropwise.
- Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water, 1 M HCl, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 4-bromo-N-methylbenzenesulfonamide.^{[3][4]}
- The product can be further purified by recrystallization from an ethanol/water mixture.

Part II: Synthesis of (4-(N-Methylsulfamoyl)phenyl)boronic acid

This stage is the core of the synthesis, converting the aryl bromide into the arylboronic acid using a lithiation-borylation sequence. This method is highly effective for preparing arylboronic acids from aryl halides.[\[5\]](#)[\[6\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the lithiation-borylation reaction.

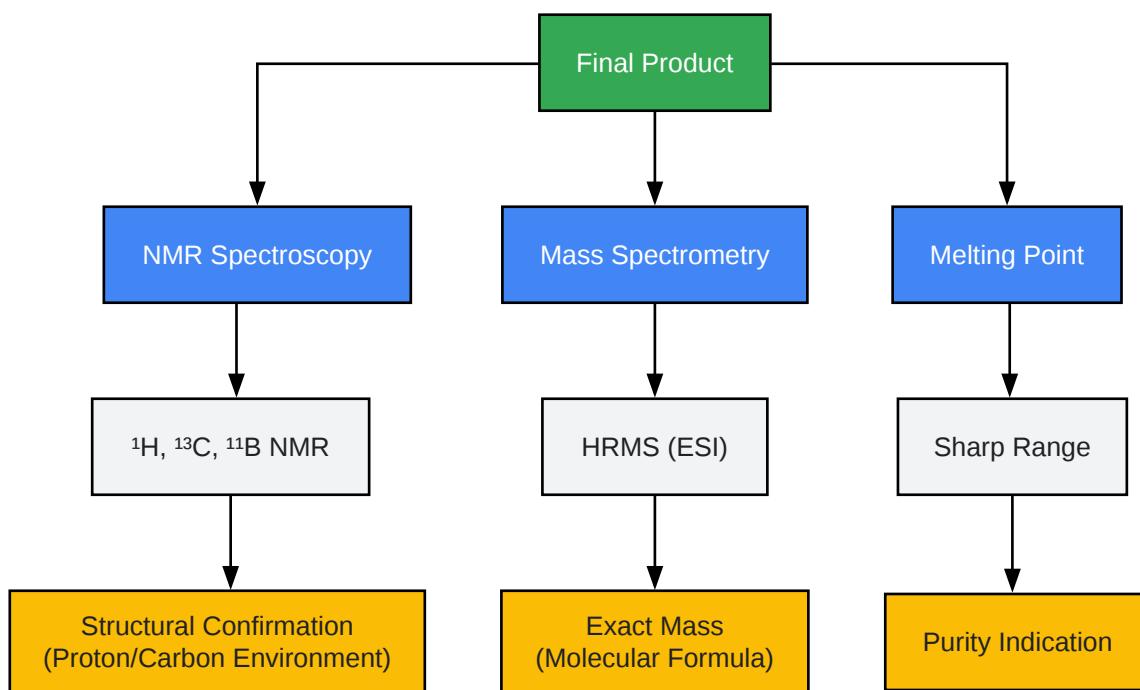
Causality Behind Key Choices:

- Cryogenic Temperature (-78 °C): The lithiation reaction is highly exothermic and the resulting aryllithium species is extremely reactive. Performing the reaction at -78 °C is crucial to prevent side reactions, such as ortho-lithiation or reaction with the sulfonamide proton.
- n-Butyllithium (n-BuLi): A powerful organolithium reagent capable of rapid halogen-metal exchange with aryl bromides.
- Triisopropyl Borate ($B(O^iPr)_3$): This is the boron electrophile. The bulky isopropoxy groups prevent the formation of over-addition products (triarylboranes) and the resulting boronate ester is readily hydrolyzed to the boronic acid during the acidic workup.

Experimental Protocol:

- To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the precursor 4-bromo-N-methylbenzenesulfonamide (1.0 eq) and dry THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq, e.g., 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
- In the same pot, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
- After the addition, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature overnight.
- Cool the mixture to 0 °C and quench the reaction by the slow addition of 2 M aqueous HCl until the pH is ~1-2.
- Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

Purification of the Final Product


Purifying arylboronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) and their amphiphilic nature.^[8] Standard silica gel chromatography is often problematic due to strong adsorption.^{[9][10]} A combination of acid-base extraction and recrystallization is the most robust method.

Protocol for Purification:

- Acid-Base Extraction:
 - Dissolve the crude product in diethyl ether or ethyl acetate.
 - Extract with a 1 M aqueous NaOH solution. The boronic acid, being acidic, will deprotonate and move into the aqueous layer as its sodium boronate salt, leaving non-acidic organic impurities behind.^{[11][12]}
 - Wash the aqueous layer with diethyl ether to remove any remaining neutral impurities.
 - Acidify the aqueous layer to pH ~1-2 with concentrated HCl while stirring in an ice bath. The pure boronic acid will precipitate out.
- Isolation and Recrystallization:
 - Collect the precipitated solid by vacuum filtration.
 - Wash the solid with cold water and then a small amount of cold diethyl ether or hexane to remove any remaining organic residue.
 - Dry the product under high vacuum.
 - For highest purity, recrystallize the solid from a suitable solvent system, such as a mixture of water and ethanol or acetonitrile.^{[12][13]}

Characterization and Data Analysis

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized **(4-(N-Methylsulfamoyl)phenyl)boronic acid**.

[Click to download full resolution via product page](#)

Caption: Logic diagram for analytical characterization.

Expected Analytical Data

The following table summarizes the expected characterization data for the target compound.

Analysis Technique	Parameter	Expected Result
¹ H NMR (400 MHz, DMSO-d ₆)	Chemical Shift (δ) Coupling (J)	Aromatic protons (~7.8-8.2 ppm, two doublets), B(OH) ₂ protons (~8.1 ppm, broad singlet), NH proton (~5.0 ppm, quartet or broad singlet), N-CH ₃ protons (~2.5 ppm, doublet). Aromatic protons (ortho coupling, ~8 Hz), NH-CH ₃ coupling (~5 Hz).
¹³ C NMR (100 MHz, DMSO-d ₆)	Chemical Shift (δ)	Aromatic carbons (~120-145 ppm), C-B carbon (usually not observed or very broad), N-CH ₃ carbon (~29 ppm).
¹¹ B NMR (128 MHz, DMSO-d ₆)	Chemical Shift (δ)	~28-32 ppm (broad singlet, characteristic for trigonal boronic acids). [14]
HRMS (ESI)	[M-H] ⁻	Calculated for C ₇ H ₉ BNO ₄ S ⁻ : 214.0354. Found: 214.XXXX (within 5 ppm).
Melting Point	Range	A sharp melting point is expected for a pure compound. For reference, the analogous 4-(methanesulfonyl)phenylboronic acid melts at 289-293 °C. [15]
FT-IR	Wavenumber (cm ⁻¹)	Broad O-H stretch (~3200-3500), N-H stretch (~3300), aromatic C-H stretch (~3000-

3100), S=O stretches (~1350 and ~1160), B-O stretch (~1350).

Conclusion

The synthetic and analytical protocols detailed in this guide provide a reliable and reproducible pathway to high-purity **(4-(N-Methylsulfamoyl)phenyl)boronic acid**. By understanding the causality behind critical process parameters—such as reaction temperature, reagent choice, and purification strategy—researchers can confidently produce this valuable building block for applications in drug discovery and materials science. The self-validating nature of the combined purification and characterization workflow ensures the final material meets the stringent quality standards required for advanced chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromobenzenesulfonamide = 99.0 T 701-34-8 [sigmaaldrich.com]
- 4. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]

- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]
- 15. 4-甲烷磺酰苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [(4-(N-Methylsulfamoyl)phenyl)boronic acid synthesis and characterization]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1452961#4-n-methylsulfamoyl-phenyl-boronic-acid-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com